molecular formula C11H19F2NO3 B8220012 tert-Butyl (4R)-3,3-difluoro-4-(hydroxymethyl)piperidine-1-carboxylate

tert-Butyl (4R)-3,3-difluoro-4-(hydroxymethyl)piperidine-1-carboxylate

Cat. No.: B8220012
M. Wt: 251.27 g/mol
InChI Key: GBFXSKJJISVIRA-MRVPVSSYSA-N
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Description

tert-Butyl (4R)-3,3-difluoro-4-(hydroxymethyl)piperidine-1-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl group, two fluorine atoms, and a hydroxymethyl group attached to a piperidine ring. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (4R)-3,3-difluoro-4-(hydroxymethyl)piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Difluoro Group: The difluoro group can be introduced using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or similar reagents.

    Hydroxymethylation: The hydroxymethyl group can be introduced through a hydroxymethylation reaction using formaldehyde or paraformaldehyde under basic conditions.

    tert-Butyl Protection: The final step involves the protection of the piperidine nitrogen with a tert-butyl group using tert-butyl chloroformate (Boc-Cl) under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (4R)-3,3-difluoro-4-(hydroxymethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to remove the difluoro group or reduce other functional groups using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of de-fluorinated piperidine derivatives.

    Substitution: Formation of substituted piperidine derivatives with various functional groups.

Scientific Research Applications

tert-Butyl (4R)-3,3-difluoro-4-(hydroxymethyl)piperidine-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials and as an intermediate in the production of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of tert-Butyl (4R)-3,3-difluoro-4-(hydroxymethyl)piperidine-1-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The presence of the difluoro group can enhance its binding affinity and specificity towards certain molecular targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate: Lacks the difluoro group, resulting in different reactivity and applications.

    tert-Butyl 4-(3-(hydroxymethyl)phenyl)piperidine-1-carboxylate: Contains a phenyl group instead of the difluoro group, used in different research contexts.

    tert-Butyl 4-(azidomethyl)piperidine-1-carboxylate: Contains an azido group, used in click chemistry and other synthetic applications.

Uniqueness

The presence of the difluoro group in tert-Butyl (4R)-3,3-difluoro-4-(hydroxymethyl)piperidine-1-carboxylate imparts unique chemical properties, such as increased stability and reactivity, making it valuable in specific research and industrial applications. Its ability to undergo selective reactions and its potential biological activity further distinguish it from similar compounds.

Properties

IUPAC Name

tert-butyl (4R)-3,3-difluoro-4-(hydroxymethyl)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19F2NO3/c1-10(2,3)17-9(16)14-5-4-8(6-15)11(12,13)7-14/h8,15H,4-7H2,1-3H3/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBFXSKJJISVIRA-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)(F)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H](C(C1)(F)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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